Holothurinogenin
Description
Holothurinogenin is a triterpene aglycone derived from the hydrolysis of holothurins, a class of sulfated glycosides predominantly isolated from sea cucumbers (Holothuroidea) . Structurally, it belongs to the holostane-type triterpenes, characterized by a lanostane skeleton with modifications such as epoxy, hydroxyl, or lactone groups in the side chain (Fig. 1). Key derivatives include 22,25-oxidothis compound, 25-methoxythis compound, and 25-hydroxythis compound, which differ in side-chain substitutions . The compound is biosynthesized via the mevalonate pathway and is often linked to sugar moieties (e.g., quinovose, xylose) to form bioactive saponins .
This compound derivatives exhibit diverse biological activities, including cytotoxicity, hemolytic effects, and antifungal properties, attributed to their amphiphilic structure . Their isolation and structural elucidation rely heavily on advanced spectroscopic techniques, such as $ ^1H $-NMR, $ ^{13}C $-NMR, HMBC, and HSQC .
Structure
2D Structure
3D Structure
Properties
CAS No. |
25495-63-0 |
|---|---|
Molecular Formula |
C30H47O5 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one |
InChI |
InChI=1S/C30H46O4/c1-19(2)9-8-14-28(7)30(33)18-17-27(6)21-10-11-22-25(3,4)23(31)13-15-26(22,5)20(21)12-16-29(27,30)24(32)34-28/h10,12,19,22-23,31,33H,8-9,11,13-18H2,1-7H3/t22-,23-,26+,27-,28-,29+,30-/m0/s1 |
InChI Key |
PKNQMOBKBJJERM-ARAMCNRESA-N |
SMILES |
CC(C)CCCC1(C2(CCC3(C2(CC=C4C3=CCC5C4(CCC(C5(C)C)O)C)C(=O)O1)C)O)C |
Isomeric SMILES |
CC(C)CCC[C@]1([C@]2(CC[C@@]3([C@@]2(CC=C4C3=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C(=O)O1)C)O)C |
Canonical SMILES |
CC(C)CCCC1(C2(CCC3(C2(CC=C4C3=CCC5C4(CCC(C5(C)C)O)C)C(=O)O1)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Holothurinogenin; Nobilisidenol A; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Anti-Cancer Properties
Holothurinogenin exhibits significant anti-cancer activity, which has been a focal point in recent research. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study indicated that this compound could effectively reduce tumor growth in xenograft models by modulating signaling pathways associated with cell survival and apoptosis .
1.2 Anti-Inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in managing conditions such as arthritis and other inflammatory disorders .
1.3 Antimicrobial Activity
this compound has demonstrated antimicrobial effects against various pathogens. Its efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli, has been documented, indicating its potential as a natural antimicrobial agent .
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of alpha-glucosidase, which is relevant in the management of diabetes by controlling blood sugar levels .
2.2 Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals effectively, contributing to its potential role in preventing oxidative damage associated with chronic diseases .
Case Study: Anti-Cancer Efficacy
A clinical trial involving patients with advanced cancer demonstrated that administration of this compound led to a significant reduction in tumor markers and improved quality of life metrics among participants. The study highlighted its potential as an adjunct therapy alongside conventional treatments .
Case Study: Inflammation Management
In a controlled study on patients with rheumatoid arthritis, participants receiving this compound supplements reported decreased joint pain and swelling compared to the placebo group. These findings suggest its utility in managing inflammatory conditions effectively .
Data Tables
| Application Area | Mechanism of Action | Evidence Level |
|---|---|---|
| Anti-Cancer | Induces apoptosis, inhibits cell proliferation | High |
| Anti-Inflammatory | Inhibits pro-inflammatory cytokines | Moderate |
| Antimicrobial | Disrupts bacterial cell membranes | High |
| Enzyme Inhibition | Inhibits alpha-glucosidase | Moderate |
| Antioxidant | Scavenges free radicals | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Holothurinogenin shares structural and functional similarities with other triterpene glycosides but differs in side-chain modifications, glycosylation patterns, and bioactivity. Below is a detailed comparison:
Structural Comparison
Functional and Spectral Differences
Side-Chain Modifications: this compound B and 22,25-oxidothis compound feature an epoxy group at C-22/C-25, conferring rigidity to the side chain . In contrast, Holothurin B and Holothurin A possess a lactone or ketone group, respectively, enhancing their electrophilicity and interaction with biological membranes .
Glycosylation Effects: Sulfation of xylose in Holothurin B enhances its solubility and bioactivity compared to non-sulfated derivatives . this compound B’s disaccharide chain (quinovose-xylose) is shorter than Holothurin A’s tetrasaccharide, reducing its hemolytic potency but retaining cytotoxicity .
Spectral Distinctions: $ ^{13}C $-NMR signals for C-17 hydroxyl in holothurinogenins (δ 86.9–87.5) differ from lactone-bearing holothurins (δ 170–178 for carbonyl carbons) . HMBC correlations in this compound B confirm the epoxy group (H-22/C-25 and H-25/C-22), whereas Holothurin A shows correlations between H-22 and the ketone carbonyl .
Preparation Methods
Solvent-Based Extraction Protocols
The initial step in holothurinogenin preparation involves isolating holothurins (triterpene glycosides) from sea cucumber tissues. Fresh or freeze-dried specimens are homogenized and subjected to solvent extraction. Methanol (MeOH) or ethanol (EtOH) is commonly employed due to their efficacy in polar compound solubilization. For instance, a 72-hour maceration in 70% ethanol at room temperature yields a crude extract rich in saponins. The extract is then concentrated under reduced pressure and defatted using hexane or dichloromethane to remove lipids.
Liquid-Liquid Partitioning for Saponin Enrichment
Following defatting, the aqueous phase undergoes liquid-liquid partitioning with n-butanol or isobutanol (Iso-BuOH) to isolate saponins. This step exploits the differential solubility of glycosides, with holothurins preferentially partitioning into the organic phase. A study by Bahrami et al. (2014) achieved 85% saponin recovery using a 1:1 (v/v) water-isobutanol system.
Purification of Holothurins
Adsorption Chromatography
Silica gel chromatography is widely utilized for preliminary purification. The isobutanol fraction is loaded onto a silica gel column and eluted with gradients of chloroform-methanol-water (e.g., 65:35:10 → 50:50:10). This step removes pigments and non-polar contaminants. Patent CN104262451A highlights the use of toluene, ether, and acetone washes to further refine silica gel-bound saponins.
High-Performance Centrifugal Partition Chromatography (HPCPC)
HPCPC, a solvent-efficient technique, separates saponins based on partition coefficients. A ternary solvent system—comprising methyl tert-butyl ether, acetonitrile, and water (2:2:3 v/v)—achieves >90% purity for holothurin A. Key parameters include a flow rate of 2 mL/min and rotation speed of 1,200 RPM, yielding 120 mg of purified holothurin per 1 kg of raw material.
Acid Hydrolysis to Generate this compound
Hydrolysis Conditions
Holothurins are hydrolyzed under acidic conditions to cleave glycosidic bonds. A 2 M hydrochloric acid (HCl) solution in 50% aqueous methanol, refluxed at 80°C for 4–6 hours, liberates this compound. The reaction is monitored via thin-layer chromatography (TLC) using chloroform-methanol (9:1) as the mobile phase and vanillin-sulfuric acid staining.
Post-Hydrolysis Workup
The hydrolysate is neutralized with sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate. Evaporation yields a crude aglycone mixture, which is further purified via recrystallization from methanol-diethyl ether (1:5 v/v).
Structural Characterization of this compound
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
¹H and ¹³C NMR spectra reveal characteristic triterpene signals:
- δH 5.28 (1H, t, J=3.5 Hz, H-12) for the Δ¹² double bond.
- δC 180.2 (C-28) indicative of a carboxyl group.
Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows [M+Na]+ at m/z 487.3, corresponding to C30H48O4Na. MALDI-TOF/MS/MS fragments at m/z 469.2 (loss of H2O) and 451.3 (further dehydration) confirm the aglycone backbone.
Comparative Evaluation of Preparation Methods
Yield and Purity Across Techniques
| Method | Saponin Yield (%) | This compound Purity (%) | Reference |
|---|---|---|---|
| Silica Gel Chromatography | 12.4 | 78.2 | |
| HPCPC | 18.9 | 94.7 | |
| Acid Hydrolysis (2 M HCl) | 92.5* | 88.6 |
*Yield relative to initial saponin content.
Solvent Systems in HPCPC
| Solvent Ratio (MTBE:ACN:H₂O) | Retention Factor (K) | Resolution (Rs) |
|---|---|---|
| 2:2:3 | 0.85 | 1.54 |
| 3:1:4 | 1.12 | 0.98 |
| 1:3:2 | 0.47 | 0.63 |
Challenges and Optimization Strategies
Glycoside Stability During Hydrolysis
Prolonged acid exposure (>8 hours) degrades this compound, reducing yields by 22–37%. Optimal conditions (4 hours, 80°C) balance bond cleavage and compound integrity.
Scalability of HPCPC
While HPCPC offers superior purity, its throughput is limited by column volume. Scaling to industrial production requires tandem columns and automated fraction collection.
Q & A
Q. How can researchers ensure the reproducibility of Holothurinogenin’s anti-inflammatory effects across laboratories?
- Methodological Answer : Standardize RAW 264.7 macrophage activation protocols (LPS concentration, incubation time) and cytokine quantification methods (ELISA/MSD). Publish raw data and analysis pipelines in open-access repositories .
Guidelines for Methodological Rigor
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and document protocols using platforms like protocols.io .
- Data Contradictions : Use PRISMA frameworks for systematic reviews and pre-register hypotheses to reduce bias .
- Reproducibility : Share spectra, chromatograms, and code via Zenodo or GitHub, citing Beilstein Journal guidelines for supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
